molecular formula C19H16ClN3O2 B11366209 N-(2-chloro-4-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(2-chloro-4-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B11366209
M. Wt: 353.8 g/mol
InChI Key: OVSXSIBFSNGFJW-UHFFFAOYSA-N
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Description

“N-(2-chloro-4-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide” is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in its structure suggests that it may have interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chloro-4-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the phenyl group: This step may involve the use of phenylating agents such as phenylboronic acid in the presence of palladium catalysts.

    Attachment of the acetamide moiety: This can be done through acylation reactions using acyl chlorides or anhydrides.

    Chlorination and methylation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

“N-(2-chloro-4-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2-chloro-4-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “This compound” lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide

InChI

InChI=1S/C19H16ClN3O2/c1-13-7-8-17(15(20)11-13)21-18(24)12-23-19(25)10-9-16(22-23)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,24)

InChI Key

OVSXSIBFSNGFJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)Cl

Origin of Product

United States

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